molecular formula C29H30O13 B192094 Phyllanthostatin A CAS No. 119767-19-0

Phyllanthostatin A

Cat. No. B192094
M. Wt: 586.5 g/mol
InChI Key: KQSAUOPDQAYSSQ-GPXXLQEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phyllanthostatin A is a compound with the molecular formula C29H30O13 . It is a member of the class of organooxygen compounds that is a polyhydroxy-aldehyde or -ketone or a lactol resulting from their intramolecular condensation . It is found in the plants of the genus Phyllanthus, which are widely distributed in most tropical and subtropical countries .


Synthesis Analysis

The total synthesis of Phyllanthostatin A has been described in the literature . The key steps include a regioselective Koenigs–Knorr reaction to establish the 1,2-O-linkage in disaccharide and a stereoselective triphenylphosphine–di-isopropyl azodicarboxylate (TPP–DIAD) glycosidation .


Molecular Structure Analysis

Phyllanthostatin A has an average mass of 586.541 Da and a monoisotopic mass of 586.168640 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

While specific chemical reactions involving Phyllanthostatin A are not detailed in the available resources, the compound is part of a larger group of substances including alkaloids, flavonoids, lignans, phenols, and terpenes that have been isolated from plants of the genus Phyllanthus .


Physical And Chemical Properties Analysis

Phyllanthostatin A has a molecular formula of C29H30O13 . Further details about its physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Elucidation : Phyllanthostatins, including Phyllanthostatin A, have been synthesized, revealing unique glycosidic linkages and β-glycosyl esters. These compounds were obtained via advanced synthetic methods like Koenigs-Knorr reactions and Mitsunobu coupling (Smith et al., 1991).
  • Isolation from Natural Sources : Phyllanthostatin A was isolated from the Central American tree Phyllanthus acuminatus, along with related glycosides. Its structure was determined using spectral data and high-resolution NMR (Pettit et al., 1982).

Antineoplastic and Cytostatic Properties

  • Antineoplastic Potential : Phyllanthostatin A has shown cytostatic (inhibiting cell growth and division) properties, with activity against murine P-388 lymphocytic leukemia cell line and murine B16 melanoma. This indicates potential for use in cancer treatment (Pettit et al., 1990).

Immunomodulatory Effects

  • Immunomodulation : Phyllanthus species, which produce Phyllanthostatin A, have been studied for their immunomodulatory effects. These species and their metabolites show potential for treating immune-related diseases, although the specific role of Phyllanthostatin A in these effects requires further research (Jantan et al., 2019).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSAUOPDQAYSSQ-GPXXLQEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152581
Record name Phyllanthostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phyllanthostatin A

CAS RN

119767-19-0
Record name β-D-Glucopyranose, 1-[3-[(acetyloxy)methyl]-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-naphthalenecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119767-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phyllanthostatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllanthostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phyllanthostatin A
Reactant of Route 2
Reactant of Route 2
Phyllanthostatin A
Reactant of Route 3
Phyllanthostatin A
Reactant of Route 4
Phyllanthostatin A
Reactant of Route 5
Reactant of Route 5
Phyllanthostatin A
Reactant of Route 6
Reactant of Route 6
Phyllanthostatin A

Citations

For This Compound
47
Citations
GR Pettit, DE Schaufelberger - Journal of Natural Products, 1988 - ACS Publications
… Central American tree Phyllanthus acuminatus and designated phyllanthostatin A [1], Separation … In solution, phyllanthostatin A was slowly transformed into justicidin B [4], The structure …
Number of citations: 46 pubs.acs.org
GR Pettit, DE Schaufel-berger, RA Nieman… - Journal of natural …, 1990 - ACS Publications
… The hplc technique we previously developed for detection of phyllanthostatin A (4) was very helpful in developing the new isolation procedure for phyllanthoside. Inspection of the hplc …
Number of citations: 70 pubs.acs.org
AC Ferraz, PWP Gomes, MB da Silva Menegatto… - Phytomedicine, 2023 - Elsevier
… with 0.62 µg/mL phyllanthostatin A. White arrows indicate … B, tuberculatin, and phyllanthostatin A, we evaluated whether … 0.63 μg/ml to phyllanthostatin A, showed an inhibition higher …
Number of citations: 3 www.sciencedirect.com
TL Bachmann, F Ghia, KBG Torssell - Phytochemistry, 1993 - Elsevier
… Abstract-The ichtyotoxic lignan justicidin B, ca 0.6% of the dry weight, and the lignan-glucoside phyllanthostatin A were isolated from the chloroform extract of Phyllanthus anisoZobus. …
Number of citations: 39 www.sciencedirect.com
JB Calixto, ARS Santos, VC Filho… - Medicinal research …, 1998 - Wiley Online Library
The plants of the genus Phyllanthus (Euphorbiaceae) are widely distributed in most tropical and subtropical countries, and have long been used in folk medicine to treat kidney and …
Number of citations: 766 onlinelibrary.wiley.com
X Mao, LF Wu, HL Guo, WJ Chen, YP Cui… - Evidence-Based …, 2016 - hindawi.com
The plants of the genus Phyllanthus (Euphorbiaceae) have been used as traditional medicinal materials for a long time in China, India, Brazil, and the Southeast Asian countries. They …
Number of citations: 150 www.hindawi.com
LC Borges, R Negrão-Neto, S Pamplona, L Fernandes… - Molecules, 2018 - mdpi.com
… Arabelline (1) and phyllanthostatin A (5) have been reported by their cytotoxic activity [20,21]. Cleistanthin B (4) has shown antihypertensive effects through alpha-adrenergic receptor …
Number of citations: 12 www.mdpi.com
SLF Duarte, YM Nascimento, SAL Madeiro… - Química …, 2018 - SciELO Brasil
… The other carbons chemical shifts were similar to phyllanthostatin A and they are compiled in Table 1. In 1 H NMR spectrum, it was observed three singlets corresponding to only one …
Number of citations: 1 www.scielo.br
DW Unander - Medicinal and Aromatic Plants IX, 1996 - Springer
… The lignan glycosides phyllanthoside (Pettit et al. 1984) and phyllanthostatin A (Pettit and … and structure of the cytostatic lignan glycoside phyllanthostatin A. J Nat Prod 51: 1104-1112 …
Number of citations: 17 link.springer.com
SS Lee, MT Lin, CL Liu, YY Lin… - Journal of natural …, 1996 - ACS Publications
… As discussed for the lignan glucoside phyllanthostatin A, 6 the restricted rotation gives rise to two diastereoisomers, reflected clearly in the 1 H-NMR spectrum, which displayed split or …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.